Methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12FNO3. This compound is characterized by the presence of an amino group, a methoxy group, and a fluoro-substituted phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium fluoride can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can enhance its binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-methoxyphenyl)acetate
- Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate
- Methyl 2-amino-2-(3-fluoro-4-hydroxyphenyl)acetate
Uniqueness
Methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12FNO3 |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H12FNO3/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3 |
InChI Key |
NAUNFLKLQIEQKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.